molecular formula C7H10N2O2S B2579085 3-(Methylsulfonyl)-1,2-benzenediamine CAS No. 148278-73-3

3-(Methylsulfonyl)-1,2-benzenediamine

Cat. No.: B2579085
CAS No.: 148278-73-3
M. Wt: 186.23
InChI Key: ZAIQAMUPQDZCCE-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)-1,2-benzenediamine is an organic compound that features a benzene ring substituted with two amino groups and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonyl)-1,2-benzenediamine typically involves the sulfonation of 1,2-diaminobenzene. One common method is to react 1,2-diaminobenzene with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)-1,2-benzenediamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or nitric acid can be used.

    Reduction: Common reducing agents include sodium borohydride and hydrogen gas with a palladium catalyst.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base are typically used for substitution reactions.

Major Products Formed

Scientific Research Applications

3-(Methylsulfonyl)-1,2-benzenediamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylsulfonyl)-1,2-benzenediamine is unique due to the presence of both amino groups and a methylsulfonyl group on the benzene ring

Properties

IUPAC Name

3-methylsulfonylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-12(10,11)6-4-2-3-5(8)7(6)9/h2-4H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIQAMUPQDZCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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